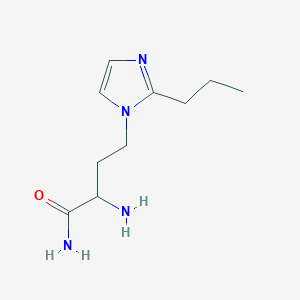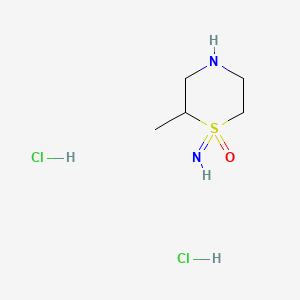
1-Imino-2-methyl-1lambda6-thiomorpholin-1-onedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Imino-2-methyl-1lambda6-thiomorpholin-1-onedihydrochloride is a chemical compound with the molecular formula C5H13ClN2OS. It is known for its unique structure, which includes a thiomorpholine ring substituted with an imino group and a methyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
The synthesis of 1-Imino-2-methyl-1lambda6-thiomorpholin-1-onedihydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step reaction starting from readily available precursors
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes, which allow for better control over reaction parameters and scalability.
Analyse Chemischer Reaktionen
1-Imino-2-methyl-1lambda6-thiomorpholin-1-onedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino or methyl groups are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are often carried out in solvents such as water, ethanol, or dichloromethane under controlled temperatures and pH levels.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Imino-2-methyl-1lambda6-thiomorpholin-1-onedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Wirkmechanismus
The mechanism of action of 1-Imino-2-methyl-1lambda6-thiomorpholin-1-onedihydrochloride involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-Imino-2-methyl-1lambda6-thiomorpholin-1-onedihydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-amino-6-methyl-2,3,4,5-tetrahydro-1lambda6,4-thiazine 1-oxide dihydrochloride share structural similarities but differ in specific functional groups or substituents.
Eigenschaften
Molekularformel |
C5H14Cl2N2OS |
|---|---|
Molekulargewicht |
221.15 g/mol |
IUPAC-Name |
1-imino-2-methyl-1,4-thiazinane 1-oxide;dihydrochloride |
InChI |
InChI=1S/C5H12N2OS.2ClH/c1-5-4-7-2-3-9(5,6)8;;/h5-7H,2-4H2,1H3;2*1H |
InChI-Schlüssel |
SJGMHEUJRYZKPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNCCS1(=N)=O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




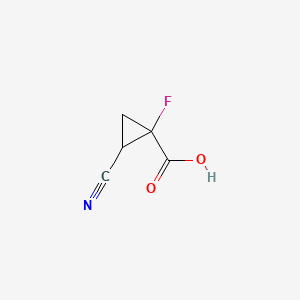

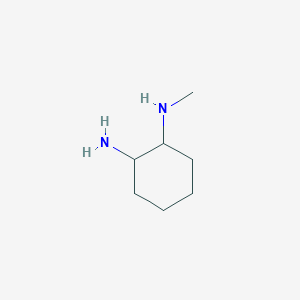
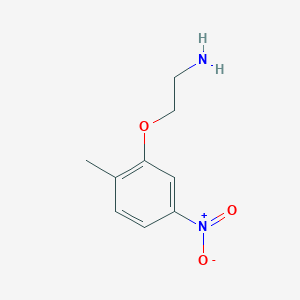
![{2-[3a-(methoxymethyl)-3-oxido-1,1-dioxo-3aH,4H,5H,6H-1lambda6-pyrrolo[1,2-b][1,2]thiazol-2-yl]-2-oxoethyl}triphenylphosphanium](/img/structure/B13528599.png)
![rac-potassium [(1R,2R)-2-[(benzyloxy)carbonyl]cyclopropyl]trifluoroboranuide](/img/structure/B13528615.png)
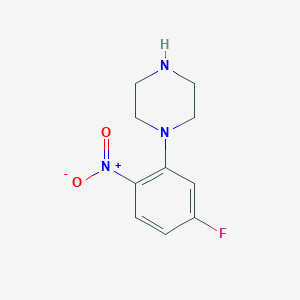
![1-[(2,5-dibromophenyl)methyl]-1H-indole](/img/structure/B13528623.png)
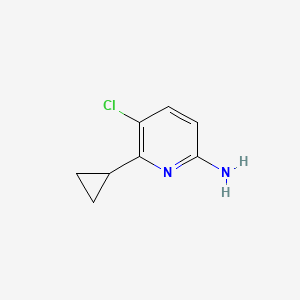

![Methyl 6-isopropyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13528633.png)
